molecular formula C12H6Cl4 B1585528 2,3,3',4-Tetrachlorobiphenyl CAS No. 74338-24-2

2,3,3',4-Tetrachlorobiphenyl

Cat. No. B1585528
CAS RN: 74338-24-2
M. Wt: 292 g/mol
InChI Key: ZKGSEEWIVLAUNH-UHFFFAOYSA-N
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Description

2,3,3’,4-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are positions at positions 2, 3, 4, and 4’ .


Synthesis Analysis

Polychlorinated biphenyls (PCBs) can be degraded by microbial communities naturally present in the environment through the combination of two processes: anaerobic reductive dechlorination (organohalide respiration) of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .


Molecular Structure Analysis

The crystal structure of PCB 77 (3,3’,4,4’-tetrachlorobiphenyl, C12H6Cl4), a dioxin-like PCB congener, is described. The dihedral angle of PCB 77 is 43.94 (6)°, which is slightly larger than calculated or experimental dihedral angles of biphenyl derivatives in solution but smaller than experimental dihedral angles in the gas phase .


Chemical Reactions Analysis

Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3’,4-Tetrachlorobiphenyl include a density of 1.4±0.1 g/cm3, boiling point of 380.7±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.4±3.0 kJ/mol, flash point of 188.4±23.9 °C, and molar volume of 202.5±3.0 cm3 .

Scientific Research Applications

Environmental Contaminant Monitoring

2,3,3’,4-Tetrachlorobiphenyl is recognized as a persistent organic pollutant, which means it can remain in the environment for extended periods . Its monitoring is crucial for environmental protection agencies to assess pollution levels and the effectiveness of regulations. Advanced analytical methods like gas chromatography are employed to detect and quantify this compound in various environmental samples .

Endocrine Disruption Studies

This compound is classified as an endocrine disruptor, interfering with hormone systems . Research into its effects on wildlife and human health is vital to understand the implications of exposure and to develop strategies for mitigating its impact.

Bioremediation

Investigations into the biodegradation of 2,3,3’,4-Tetrachlorobiphenyl are significant for environmental cleanup efforts. Studies have shown that certain microbial communities can degrade this compound, which is essential for developing bioremediation technologies .

Toxicity Profiling

Toxicity studies are critical for understanding the health risks posed by 2,3,3’,4-Tetrachlorobiphenyl. Research includes examining its toxic effects on various organisms and determining safe exposure levels .

Analytical Chemistry Development

The development of sensitive and selective detection methods for 2,3,3’,4-Tetrachlorobiphenyl is a key area of research in analytical chemistry. Techniques such as ratiometric electrochemical aptasensors have been explored for this purpose .

Regulatory Compliance

Understanding the regulatory status of 2,3,3’,4-Tetrachlorobiphenyl is essential for industries to comply with environmental laws. It has been banned in commercial mixtures due to its bioaccumulative and harmful health effects, but it is still found in the environment .

Mechanism of Action

Target of Action

The primary target of 2,3,3’,4-Tetrachlorobiphenyl is the estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3,3’,4-Tetrachlorobiphenyl interacts with its target, the estrogen receptor, by binding to it. This disrupts cell function by altering the transcription of genes . It particularly influences the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

It is known that the compound can disrupt the functions of the endocrine (hormone) system . This disruption can lead to significant downstream effects, including alterations in hormone-responsive gene expression .

Pharmacokinetics

It is known that 2,3,3’,4-tetrachlorobiphenyl is a persistent organic pollutant . This means it is resistant to environmental degradation and can bioaccumulate in animal tissue and biomagnify in food chains .

Result of Action

The molecular and cellular effects of 2,3,3’,4-Tetrachlorobiphenyl’s action are primarily related to its disruption of the endocrine system . By binding to the estrogen receptor and altering gene transcription, 2,3,3’,4-Tetrachlorobiphenyl can affect a wide range of biological processes, including cellular proliferation and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4-Tetrachlorobiphenyl. As a persistent organic pollutant, 2,3,3’,4-Tetrachlorobiphenyl can remain in the environment for extended periods . This persistence, combined with its potential to bioaccumulate and biomagnify, means that environmental concentrations of 2,3,3’,4-Tetrachlorobiphenyl can have a significant impact on its biological effects .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . This review provides a theoretical foundation and practical basis to use PCBs-degrading microorganisms for bioremediation .

properties

IUPAC Name

1,2,3-trichloro-4-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)9-4-5-10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGSEEWIVLAUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074221
Record name 2,3,3',4-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4-Tetrachlorobiphenyl

CAS RN

74338-24-2
Record name PCB 55
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74338-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T34626QGG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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